molecular formula C8H5F6NO2 B2914629 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde CAS No. 2375272-98-1

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde

Cat. No.: B2914629
CAS No.: 2375272-98-1
M. Wt: 261.123
InChI Key: RJJMAIOZJHKPSF-UHFFFAOYSA-N
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Description

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde is a specialty chemical building block designed for advanced research and development applications. This compound features a pyrrole-3-carbaldehyde core, a scaffold recognized in medicinal chemistry for its prevalence in biologically active molecules . The structure is further functionalized with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position, a moiety known to influence the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity . This reagent is presented as a key intermediate for synthetic organic chemists working in pharmaceutical and agrochemical discovery. Its aldehyde group provides a versatile handle for further chemical transformations, including condensation reactions to form Schiff bases or use in multi-component syntheses to construct more complex heterocyclic systems . Researchers can leverage this compound to create novel compound libraries for high-throughput screening against various biological targets. The product is supplied with a certificate of analysis to ensure identity and purity. It is intended for use in a controlled laboratory setting by qualified professionals. Handle with appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2/c9-6(17-8(12,13)14)7(10,11)15-2-1-5(3-15)4-16/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJMAIOZJHKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C=O)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde (CAS: 2375272-98-1) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C10H8F6N2O
  • Molecular Weight : 261.1 g/mol
  • Purity : Minimum 95%

Synthesis

The synthesis of this compound involves the reaction of trifluoromethylated precursors with pyrrole derivatives. The detailed synthetic route often includes multiple steps of functionalization and purification to achieve the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer treatment.

  • In Vitro Studies :
    • The compound has been screened against various cancer cell lines using the NCI 60 cancer cell line panel. Notably, it exhibited significant antiproliferative activity against renal cancer cell lines (UO-31), with growth inhibition percentages reaching up to -92.13% at a concentration of 10 µM .
Cell LineGrowth Inhibition (%) at 10 µM
UO-31-92.13
A549-77.10

Case Study 1: Anticancer Activity Assessment

In a study published in PubMed, a series of pyrrole-based compounds were synthesized and tested for their anticancer properties. Among these, compounds similar in structure to this compound displayed significant cytotoxicity against multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationships of pyrrole derivatives. A study conducted by Xia et al. demonstrated that modifications in the pyrrole ring could enhance antiproliferative effects against specific cancer types .

Research Findings

The biological activity of pyrrole derivatives has been extensively reviewed in literature:

  • Anticancer Activity : Compounds with trifluoromethyl groups have shown enhanced activity due to increased lipophilicity and potential interactions with biological targets.
  • Antimicrobial Potential : Pyrroles exhibit varying degrees of antibacterial activity, making them candidates for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrole-3-carbaldehyde scaffold with trifluoro/trifluoromethoxy substituents?

  • Methodological Answer : Multi-step synthesis is typically required, starting with functionalized pyrrole precursors. For example, ethyl pyrrole-2-carboxylate derivatives can undergo nucleophilic substitution with halogenated trifluoroethyl/trifluoromethoxy reagents under anhydrous conditions (e.g., DMF, 0–5°C) . Key steps include:

  • Alkylation/Functionalization : Use NaH or K₂CO₃ as a base to activate the pyrrole nitrogen for substitution .
  • Oxidation : Convert pyrrole-methyl groups to carbaldehydes via Swern oxidation or MnO₂-mediated reactions .
  • Yield Optimization : Reaction times (12–24 h) and stoichiometric ratios (1:1.2 for nucleophile) are critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on splitting patterns for trifluoroethoxy groups (δ ~4.2–4.3 ppm for -OCH₂CF₃) and pyrrole protons (δ ~6.3–7.5 ppm). Use DMSO-d₆ to resolve exchangeable NH protons .
  • LC-MS/HRMS : Monitor [M+H]⁺ or [M-1]⁻ peaks (e.g., m/z 328.2 in ESIMS) to confirm molecular weight .
  • HPLC Purity : Ensure >98% purity via reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers address contradictory NMR data caused by dynamic rotational isomerism in trifluoromethoxy groups?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at –40°C to slow rotation and resolve splitting for -OCF₃ groups .
  • 2D NMR (COSY/HSQC) : Assign overlapping signals in DMSO-d₆ by correlating pyrrole protons with adjacent carbons .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .

Q. What mechanistic insights explain the regioselectivity of trifluoroethyl group installation on the pyrrole ring?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing trifluoromethoxy groups deactivate the pyrrole ring, directing substitution to the C3 position. Use Hammett σ⁺ values to predict reactivity .
  • Steric Effects : Bulky trifluoroethyl groups favor para substitution relative to existing substituents. Computational modeling (e.g., Gaussian) can map transition-state geometries .

Q. How can researchers mitigate decomposition during carbaldehyde storage or reaction workup?

  • Methodological Answer :

  • Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
  • Workup Modifications : Avoid aqueous bases; use anhydrous MgSO₄ for drying and low-temperature recrystallization (ethyl acetate/hexane) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., over-alkylation). Adjust equivalents of NaH or alkylating agents to suppress byproducts .
  • Mass Balance : Quantify unreacted starting materials via HPLC to refine stoichiometry .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for Pyrrole-3-carbaldehyde Derivatives

StepReagents/ConditionsYield (%)Reference
Pyrrole AlkylationNaH, DMF, 0°C, 24 h72–91
Oxidation to AldehydeMnO₂, CH₂Cl₂, reflux, 6 h60–68
PurificationEthyl acetate/hexane recrystallization>95% purity

Table 2 : Diagnostic NMR Signals for Trifluoromethoxyethyl Substituents

Proton Typeδ (ppm) in DMSO-d₆MultiplicityReference
-OCH₂CF₃4.22–4.35q (J=7.2 Hz)
Pyrrole C3-H6.70s

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